![molecular formula C21H28N4O2 B5589364 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

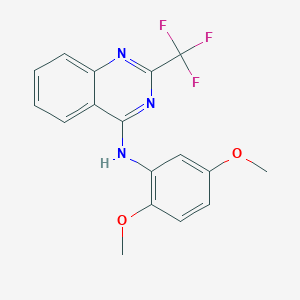

説明

Synthesis Analysis

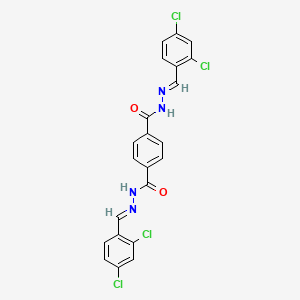

The synthesis of compounds related to N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide often involves multi-step reactions that may include the interaction of specific acetamide moieties with various reagents. For instance, the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety demonstrates complex reactions involving N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with diverse reagents, leading to a range of derivative compounds through one-pot pseudo three-component reactions or cyclization processes (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide is elucidated through spectroscopic methods such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), as seen in the study of pyrazole-acetamide derivatives (Chkirate et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds bearing the acetamide group can involve various reactions, including cyclization and interactions with different chemical reagents, leading to a wide range of derivatives with specific chemical functionalities. The synthesis and characterization of novel derivatives, such as those involving N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlight the diversity in chemical reactions and properties these compounds can exhibit (Sunder & Maleraju, 2013).

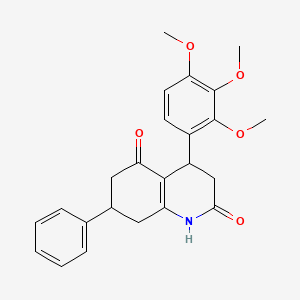

Physical Properties Analysis

The physical properties of such compounds are determined through analytical techniques that provide insight into their stability, solubility, and crystal structure. Studies involving hydrogen-bonding patterns and crystallization processes, like those of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, offer detailed information on the intermolecular interactions and physical characteristics of these compounds (López et al., 2010).

Chemical Properties Analysis

The chemical properties of acetamide derivatives encompass a broad spectrum, including their reactivity towards various organic transformations. This is illustrated by the synthesis and characterization of metal complexes of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-ylcarbamothioyl) acetamide, which demonstrate how the ligand's chemical properties can be tailored to form complexes with different metal ions, showcasing the versatility of these compounds in chemical synthesis (Sarhan et al., 2017).

科学的研究の応用

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, including compounds similar to N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity through various assays, demonstrating significant potential. The research highlights the effect of hydrogen bonding on the self-assembly process of these complexes, offering insights into their structural and functional properties (Chkirate et al., 2019).

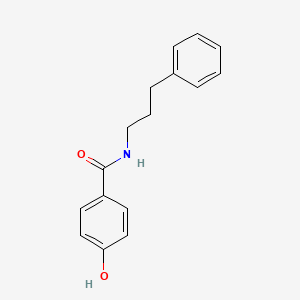

Synthesis and Biological Evaluation

Another direction of research involving similar compounds focuses on their synthesis for potential biological applications. For instance, acetamide derivatives have been explored for their selective kappa-opioid agonist properties, with studies detailing the synthesis, structural variations, and biological evaluation of these compounds. Such research contributes to the understanding of their therapeutic potential, especially in pain management and possibly in treating other disorders (Barlow et al., 1991).

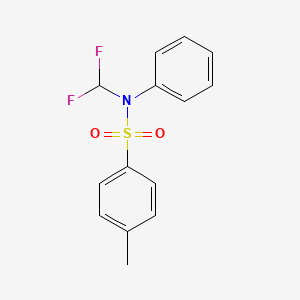

Antimicrobial Applications

Research into pyrazole and acetamide derivatives has also extended into the antimicrobial domain. Novel heterocyclic compounds incorporating the sulfamoyl moiety, akin to the structure of N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide, have been synthesized and assessed for their antimicrobial properties. These compounds, including various thiazole, pyridone, and pyrazole derivatives, have shown promising results against bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Darwish et al., 2014).

Novel Synthesis Approaches and Computational Studies

Further investigations into the chemistry of pyrazole-acetamide compounds have led to the unexpected synthesis of novel 2-pyrone derivatives. These studies not only provide new synthetic pathways but also include computational studies and crystal structure analysis to understand the properties and potential applications of these compounds better. Such research underscores the versatility and wide-ranging applications of pyrazole-acetamide derivatives in the field of synthetic organic chemistry and materials science (Sebhaoui et al., 2020).

特性

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-5-10-25-15(3)18(11-22-25)21(27)24-12-19(20(13-24)23-16(4)26)17-8-6-14(2)7-9-17/h6-9,11,19-20H,5,10,12-13H2,1-4H3,(H,23,26)/t19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPTXLDPDKIYNQ-VQTJNVASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)

![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5589322.png)

![5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B5589327.png)

![2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5589330.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)

![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)